5-(4-Acetylphenyl)furan-2-carbaldehyde
Overview
Description
5-(4-Acetylphenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C13H10O3 and a molecular weight of 214.22 g/mol It is characterized by the presence of a furan ring substituted with a 4-acetylphenyl group and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Acetylphenyl)furan-2-carbaldehyde typically involves the reaction of 4-acetylphenylboronic acid with 2-furaldehyde under Suzuki-Miyaura coupling conditions . The reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would be applied to scale up the laboratory synthesis to industrial levels.
Chemical Reactions Analysis
Types of Reactions
5-(4-Acetylphenyl)furan-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Bromine in acetic acid for bromination, nitric acid in sulfuric acid for nitration.
Major Products Formed
Oxidation: 5-(4-Acetylphenyl)furan-2-carboxylic acid.
Reduction: 5-(4-Acetylphenyl)furan-2-methanol.
Substitution: 5-(4-Acetylphenyl)-3-bromofuran-2-carbaldehyde (bromination), 5-(4-Acetylphenyl)-3-nitrofuran-2-carbaldehyde (nitration).
Scientific Research Applications
5-(4-Acetylphenyl)furan-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(4-Acetylphenyl)furan-2-carbaldehyde depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their biological effects. For example, the aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methylphenyl)furan-2-carbaldehyde: Similar structure but with a methyl group instead of an acetyl group.
5-(4-Methoxyphenyl)furan-2-carbaldehyde: Similar structure but with a methoxy group instead of an acetyl group.
5-(4-Nitrophenyl)furan-2-carbaldehyde: Similar structure but with a nitro group instead of an acetyl group.
Uniqueness
5-(4-Acetylphenyl)furan-2-carbaldehyde is unique due to the presence of the acetyl group, which can undergo various chemical transformations, providing a versatile platform for the synthesis of diverse derivatives. This compound’s unique reactivity and potential biological activity make it a valuable target for research and development in multiple scientific fields.
Properties
IUPAC Name |
5-(4-acetylphenyl)furan-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c1-9(15)10-2-4-11(5-3-10)13-7-6-12(8-14)16-13/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPMCORRAXYAAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366254 | |
Record name | 5-(4-Acetylphenyl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57268-39-0 | |
Record name | 5-(4-Acetylphenyl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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